

Trimopam (Trimethoprim): A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Trimopam

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Trimopam**, the brand name for the antibacterial agent Trimethoprim. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and formulation of pharmaceutical products containing Trimethoprim. The following sections detail its solubility in various solvents and pH conditions, its stability under stress, standardized experimental protocols, and its biochemical mechanism of action.

Solubility Profile

Trimethoprim is a weak base characterized as a white or off-white crystalline powder.^[1] Its solubility is a critical determinant of its bioavailability and is significantly influenced by the solvent and the pH of the medium.^[2]

Aqueous Solubility

Trimethoprim is sparingly soluble in water, with its solubility being highly dependent on the pH of the solution.^{[1][2]} As a weak base, its solubility increases in acidic conditions due to the formation of the more soluble protonated species.

Table 1: pH-Dependent Aqueous Solubility of Trimethoprim at 32°C

pH	Solubility (mg/100 mL)
8.54	50
5.5	1550 (Maximum)
< 2.0	1125 (and decreasing)
Data sourced from a study by Dahlan et al.[3][4]	

Solubility in Organic and Mixed Solvents

The solubility of Trimethoprim is significantly higher in certain organic solvents compared to water. This information is crucial for developing various dosage forms and for analytical method development.

Table 2: Solubility of Trimethoprim in Various Solvents

Solvent	Solubility (mg/mL)	Temperature (°C)
Water	0.4	25
Dimethyl sulfoxide (DMSO)	~20	Not Specified
Dimethylformamide (DMF)	~13	Not Specified
1:1 DMSO:PBS (pH 7.2)	~0.5	Not Specified
Ethanol	> Acetonitrile	20-50 (Trend)
Acetonitrile	> 2-Propanol	20-50 (Trend)
2-Propanol	> Ethyl Acetate	20-50 (Trend)
Ethyl Acetate	> Water	20-50 (Trend)
Data compiled from multiple sources.[2][5][6]		

Stability Profile

Stability studies are essential to ensure the safety, efficacy, and shelf-life of a drug product. Trimethoprim is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.^[7]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. Trimethoprim has been shown to degrade under acidic, basic, and oxidative stress conditions.

Table 3: Summary of Trimethoprim Forced Degradation

Stress Condition	Observation	Percent Degradation
Acid Hydrolysis (2N HCl)	Significant degradation of the Trimethoprim peak observed.	19.2% - 30.1%
Base Hydrolysis (2N NaOH)	Significant degradation of the Trimethoprim peak observed.	20.2% - 26.3%
Oxidation (10% H ₂ O ₂)	Significant degradation of the Trimethoprim peak observed.	Not Specified
Thermal Stress (60°C)	Degradation observed.	Not Specified
Photochemical Stress	Photochemically catalyzed hydrolysis or oxidation can occur.	Not Specified
Data compiled from forced degradation studies. ^[7]		

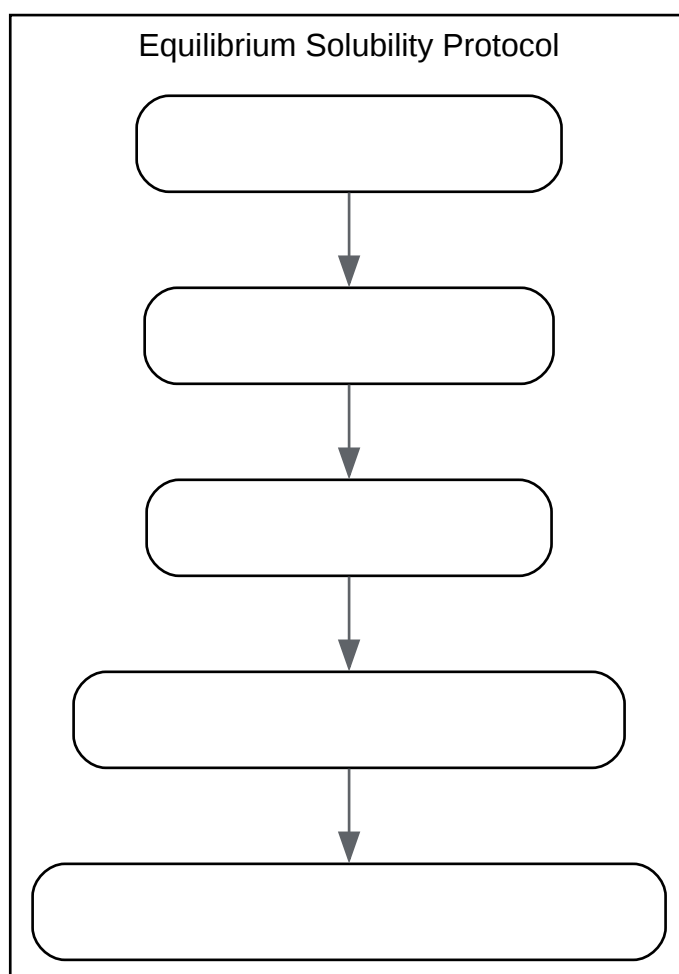
A study on a 10 mg/mL oral suspension of Trimethoprim demonstrated good stability, retaining over 95% of the initial concentration for at least 63 days when stored at 4°C or 25°C. Another study showed that a 10 mg/mL suspension in specific oral mixing vehicles remained stable for up to 92 days at both 4°C and 25°C.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible solubility and stability data. The following sections outline typical methodologies.

Solubility Determination: Equilibrium Method

The equilibrium solubility method is a standard procedure to determine the solubility of a compound in a given solvent.

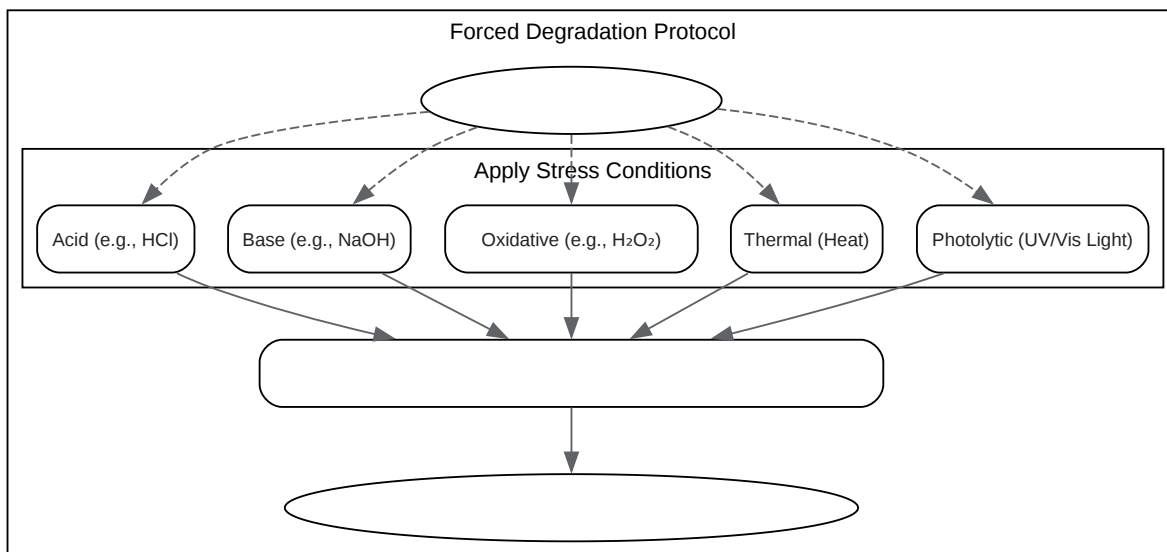


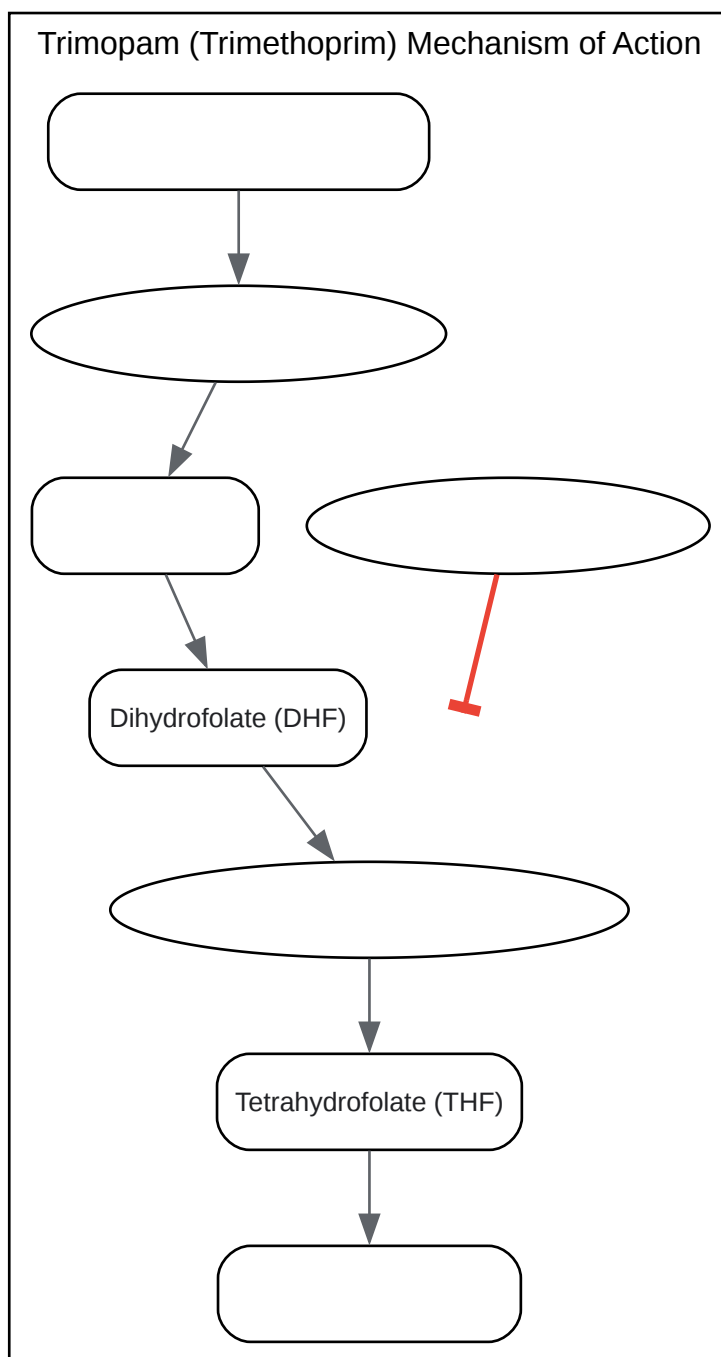
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Equilibrium Solubility Determination Workflow

Stability Assessment: Forced Degradation Study

Forced degradation studies are a key component of drug development, providing insight into the degradation pathways and supporting the development of stability-indicating methods.





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